3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl dimethylcarbamate
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Overview
Description
3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl dimethylcarbamate is a chemical compound that consists of a pyridine ring substituted with a methylpyrrolidine group and a dimethylcarbamate group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl dimethylcarbamate typically involves the reaction of 3-(1-Methylpyrrolidin-2-yl)pyridine with dimethylcarbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the pyridine ring.
Substitution: Substituted pyridine derivatives with different functional groups.
Scientific Research Applications
3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl dimethylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl dimethylcarbamate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Nicotine: Structurally similar due to the presence of a pyridine ring and a methylpyrrolidine group.
Anabasine: Another alkaloid with a similar pyridine structure.
Cotinine: A metabolite of nicotine with a related structure.
Uniqueness
3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl dimethylcarbamate is unique due to the presence of the dimethylcarbamate group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
CAS No. |
6970-04-3 |
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Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
[3-(1-methylpyrrolidin-2-yl)pyridin-2-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H19N3O2/c1-15(2)13(17)18-12-10(6-4-8-14-12)11-7-5-9-16(11)3/h4,6,8,11H,5,7,9H2,1-3H3 |
InChI Key |
CXBVRHNOFNLISC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=C(N=CC=C2)OC(=O)N(C)C |
Origin of Product |
United States |
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